(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid
Overview
Description
The compound “(6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid” is a boronic acid derivative. Boronic acids are commonly used as building blocks and synthetic intermediates . They have been widely studied in medicinal chemistry due to their potential in various biological applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . The synthesis of boronic acids and their derivatives has been growing, especially after the discovery of the drug bortezomib . The preparation of compounds with this chemical group is relatively simple and well known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives has been a subject of extensive study . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Chemical Reactions Analysis
Boronic acids and their derivatives have been used in various chemical reactions. They have been used as catalysts for the atom-economical, metal-free activation of alcohols without stoichiometric derivatization . The mild Lewis acidity of boronic acids, in conjunction with their ability to undergo reversible covalent exchange with hydroxy-containing substrates, can activate a wide variety of alcohols towards subsequent transformations under mild and selective conditions .Scientific Research Applications
Catalytic Applications
A study by Zheng, Zhang, and Cui (2014) explored the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids, which is a process relevant to (6-(Methoxycarbonyl)-1H-indol-2-yl)boronic acid. They reported that this coupling is efficient for diverse product formation, showing potential applications in organic synthesis (Zheng, Zhang, & Cui, 2014).
Carbohydrate Recognition
Mulla, Agard, and Basu (2004) demonstrated the binding ability of boronic acids to diols. Specifically, 3-methoxycarbonyl-5-nitrophenyl boronic acid, related to this compound, showed high affinity to both a catechol dye and fructose, suggesting its potential in diol and carbohydrate recognition (Mulla, Agard, & Basu, 2004).
Synthesis Acceleration
Das et al. (2017) reported the use of boronic acid to accelerate a three-component reaction involving indoles, thiols, and glyoxylic acids for synthesizing α-sulfanyl-substituted indole-3-acetic acids. This highlights the role of boronic acids, including this compound, in accelerating chemical reactions (Das et al., 2017).
Fluorescent Chemosensors
Huang et al. (2012) discussed the role of boronic acids in the development of selective fluorescent chemosensors. They highlighted the interaction of boronic acids with diols, which can be used in sensors to probe carbohydrates and other bioactive substances. This suggests that derivatives of boronic acids, such as this compound, could be utilized in sensor technologies (Huang et al., 2012).
Drug Synthesis and Modification
Li et al. (2017) described a nickel-catalyzed process to replace carboxylic acids with boronate esters. This technique has implications for the synthesis and modification of complex molecules, including pharmaceuticals, suggesting potential uses for boronic acids in drug synthesis and modification (Li et al., 2017).
Mechanism of Action
The mechanism of action of boronic acids and their derivatives in biological systems is complex and multifaceted. They have been shown to be effective sensors for various saccharides, polysaccharides, glycoproteins, glycated proteins, and dopamine . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .
Future Directions
The future of boronic acids and their derivatives in medicinal chemistry looks promising. The interest in these compounds has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
(6-methoxycarbonyl-1H-indol-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4/c1-16-10(13)7-3-2-6-5-9(11(14)15)12-8(6)4-7/h2-5,12,14-15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUMZMTTWWXRDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674982 | |
Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-47-8 | |
Record name | [6-(Methoxycarbonyl)-1H-indol-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.